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Get Quote

Technical Safety Guide: 1-((2-
Chlorophenoxy)acetyl)piperazine
Executive Summary & Chemical Identity
1-((2-Chlorophenoxy)acetyl)piperazine (CAS: 143999-81-9) is a specialized heterocyclic

building block used primarily in medicinal chemistry for the synthesis of central nervous system

(CNS) active agents and agrochemicals.[1][2] Structurally, it combines a piperazine scaffold—a

privileged structure in drug discovery—with a (2-chlorophenoxy)acetyl side chain.

This guide provides a comprehensive safety and toxicological assessment. Due to the limited

public experimental data for this specific CAS entry, this assessment utilizes Structure-Activity

Relationship (SAR) analysis, Read-Across methodologies from validated analogs (e.g., 1-(2-

chlorophenyl)piperazine, phenoxyacetic acids), and predictive toxicology models.
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Property Detail

CAS Number 143999-81-9

IUPAC Name 1-[(2-chlorophenoxy)acetyl]piperazine

Molecular Formula C₁₂H₁₅ClN₂O₂

Molecular Weight 254.71 g/mol

Physical State Solid (typically off-white to pale yellow powder)

Solubility
Soluble in DMSO, Methanol, Dichloromethane;

Low solubility in water

Predicted LogP 1.3 – 1.8 (Lipophilic, membrane permeable)

Physicochemical & Structural Analysis
Understanding the functional groups is critical for predicting reactivity and toxicity. The

molecule consists of three distinct pharmacophores:

Piperazine Ring (Secondary Amine): A basic center (

) capable of protonation. It is a known structural alert for skin and respiratory sensitization.

Amide Linker: Provides stability against rapid hydrolysis but can be cleaved by amidases in

vivo.

2-Chlorophenoxy Moiety: Increases lipophilicity and metabolic stability; structurally related to

auxinic herbicides (e.g., 2,4-D), suggesting potential for specific receptor interactions.
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Figure 1: Functional decomposition of 1-((2-Chlorophenoxy)acetyl)piperazine highlighting

reactive and pharmacophoric centers.

Toxicological Profile (SAR & Read-Across)
Acute Toxicity (Predicted)
Based on the toxicity profiles of structural analogs like 1-acetylpiperazine (LD50 Oral Rat:

~2000 mg/kg) and chlorophenoxyacetic acid derivatives (LD50 Oral Rat: 500–1000 mg/kg), the

compound is classified as Harmful if Swallowed (Category 4).

Route Predicted Hazard Basis for Prediction

Oral Category 4 (H302)
Analogous piperazine amides

show moderate acute toxicity.

Dermal Category 5 / Not Classified

Likely low dermal absorption

due to polarity of the amide,

though lipophilic tail aids

penetration.

Inhalation Category 4 (H332)

Dust inhalation is a significant

risk for solid piperazine

derivatives.

Irritation & Sensitization (Critical Hazard)
Warning: Piperazine derivatives are notorious sensitizers.

Skin Irritation: The secondary amine and chlorophenoxy group suggest potential for irritation

(Category 2).

Respiratory Sensitization: Piperazine itself is a potent respiratory sensitizer (asthma-like

symptoms). This derivative, containing a free secondary amine, retains this risk profile.

Eye Irritation: Predicted to cause serious eye irritation (Category 2A) due to the basicity of

the piperazine nitrogen.
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Genotoxicity & Carcinogenicity
Ames Test (In Silico): Predicted Negative. Most simple piperazine amides do not exhibit

mutagenicity in Salmonella typhimurium strains.

Carcinogenicity: No alerts. The 2-chlorophenoxy group is not structurally associated with

direct DNA alkylation.

Metabolic Fate & Pharmacokinetics
Upon systemic exposure, the compound is expected to undergo biotransformation primarily in

the liver.

Predicted Metabolic Pathway
N-Oxidation: At the secondary piperazine nitrogen.

Amide Hydrolysis: Cleavage of the acetyl linker by amidases/esterases, releasing 2-

chlorophenoxyacetic acid and piperazine.

Hydroxylation: Cytochrome P450-mediated hydroxylation of the phenyl ring (likely at the 4-

position).
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Figure 2: Predicted metabolic degradation pathways involving hydrolysis and oxidation.

Safety & Handling Protocols
Given the "Research Chemical" status and lack of full toxicological datasets, a Precautionary

Principle approach is mandatory.

Occupational Exposure Banding (OEB)
Assignment:OEB 3 (Hazardous).

Rationale: Potential for sensitization and moderate acute toxicity.[3]

OEL (Occupational Exposure Limit): Default to 10–100 µg/m³ (8-hr TWA) in the absence of

specific data.

Personal Protective Equipment (PPE) Matrix
Protection Type Specification Rationale

Respiratory
N95 / P2 (Minimum); P3 for

bulk handling.

Prevents inhalation of

sensitizing dusts.

Dermal
Nitrile Gloves (Double gloving

recommended).

Prevents skin absorption and

sensitization.

Ocular Chemical Safety Goggles.
Protects against basic amine

irritation.

Engineering
Fume Hood / Local Exhaust

Ventilation (LEV).

Mandatory for all solid

handling.

Emergency Response Workflow
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Exposure Incident

Identify Exposure Type

Skin Contact Eye Contact Inhalation

1. Remove Clothing
2. Wash with Soap/Water (15 min)

3. Seek Medical Attention

1. Rinse with Water (15 min)
2. Remove Contacts

3. Urgent Ophthalmology Consult

1. Move to Fresh Air
2. Oxygen if breathing difficult

3. Monitor for sensitization

Click to download full resolution via product page

Figure 3: Standard Operating Procedure (SOP) for acute exposure incidents.

Regulatory Status
TSCA (USA): Not listed (Research & Development Exemption applies).

REACH (EU): Not registered as a high-volume substance. Treat as a "Novel Substance."

Customs Code (HS): Typically 2933.59 (Heterocyclic compounds with nitrogen hetero-

atom(s) only; Piperazine derivatives).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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